molecular formula C16H25NO B5135340 1-(4-butoxybenzyl)piperidine

1-(4-butoxybenzyl)piperidine

Cat. No. B5135340
M. Wt: 247.38 g/mol
InChI Key: IROCMWDUEJFAFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-butoxybenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is also known as JNJ-7925476 and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

1-(4-butoxybenzyl)piperidine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and can be used to treat various inflammatory conditions such as arthritis, asthma, and multiple sclerosis. It has also been shown to have analgesic properties and can be used to treat pain associated with various conditions such as neuropathy and cancer.

Mechanism of Action

The exact mechanism of action of 1-(4-butoxybenzyl)piperidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and cytokines that are involved in the inflammatory response. It is also believed to work by blocking the transmission of pain signals in the nervous system.
Biochemical and Physiological Effects:
1-(4-butoxybenzyl)piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the activity of enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the inflammatory response. In addition, it has been shown to reduce the transmission of pain signals in the nervous system by blocking the activity of certain ion channels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-butoxybenzyl)piperidine in lab experiments is its potent anti-inflammatory and analgesic properties. It is also relatively easy to synthesize and purify, which makes it a useful tool for studying the mechanisms of inflammation and pain. However, one of the main limitations of using 1-(4-butoxybenzyl)piperidine in lab experiments is its potential toxicity. It has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(4-butoxybenzyl)piperidine. One direction is to study its potential as a treatment for other inflammatory conditions such as inflammatory bowel disease and psoriasis. Another direction is to study its potential as a treatment for neuropathic pain and cancer pain. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-butoxybenzyl)piperidine and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 1-(4-butoxybenzyl)piperidine involves the reaction of 4-butoxybenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields the desired product in good to excellent yields. The purity of the product can be enhanced by recrystallization from a suitable solvent.

properties

IUPAC Name

1-[(4-butoxyphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-2-3-13-18-16-9-7-15(8-10-16)14-17-11-5-4-6-12-17/h7-10H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROCMWDUEJFAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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